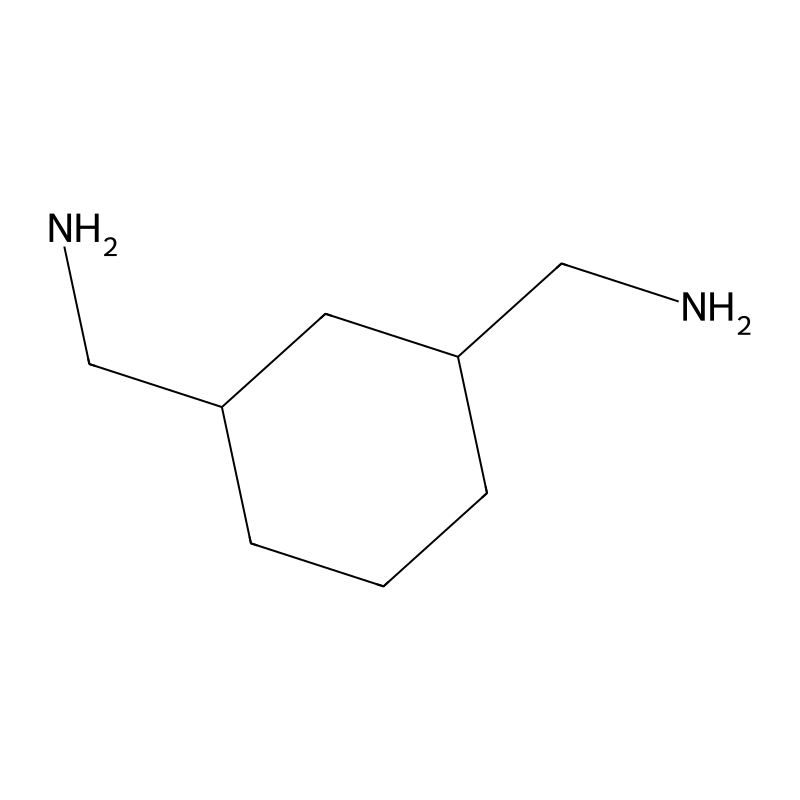

1,3-Cyclohexanedimethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,3-Cyclohexanedimethanamine (CAS 2579-20-6), commonly known as 1,3-BAC, is a highly reactive cycloaliphatic diamine primarily utilized as an advanced curing agent for epoxy resins and a chain extender in polyurethane and polyurea systems. Structurally derived from the catalytic hydrogenation of m-xylylenediamine (MXDA), it combines the rapid curing kinetics typically associated with aliphatic amines with the enhanced chemical resistance, high glass transition temperature (Tg), and UV stability characteristic of cycloaliphatic structures. From a procurement and formulation perspective, 1,3-BAC is highly valued for its exceptionally low viscosity, low freezing point, and low Amine Hydrogen Equivalent Weight (AHEW), making it a high-efficiency alternative to standard curatives in high-solids coatings, cold-weather formulations, and structural composites .

Generic substitution of 1,3-BAC with common alternatives like Isophorone diamine (IPDA) or m-Xylylenediamine (MXDA) often compromises processability, aesthetics, or formulation economics. While MXDA offers rapid curing, its aromatic ring structure makes it highly susceptible to UV degradation and severe yellowing over time, rendering it unsuitable for decorative or exterior top-coat applications. Conversely, while IPDA is a standard cycloaliphatic curative with good UV stability, it suffers from a higher Amine Hydrogen Equivalent Weight (AHEW), requiring higher loading by weight to achieve stoichiometry. Furthermore, IPDA possesses double the dynamic viscosity of 1,3-BAC and a freezing point of 10 °C, which frequently leads to crystallization during winter transport and necessitates energy-intensive pre-heating or heated jackets before pumping or mixing [1].

Formulation Efficiency and Cost Reduction via Lower AHEW

A critical procurement metric for amine curatives is the Amine Hydrogen Equivalent Weight (AHEW), which dictates the required loading mass per 100 parts of epoxy resin. 1,3-BAC possesses an AHEW of 35.6 g/eq, significantly lower than the industry-standard IPDA, which has an AHEW of 42.6 g/eq. This stoichiometric advantage means that formulators require approximately 16-17% less 1,3-BAC by weight to cure the same volume of standard bisphenol-A epoxy resin compared to IPDA [1].

| Evidence Dimension | Amine Hydrogen Equivalent Weight (AHEW) |

| Target Compound Data | 35.6 g/eq (1,3-BAC) |

| Comparator Or Baseline | 42.6 g/eq (IPDA) |

| Quantified Difference | 16.4% reduction in required curative mass per equivalent of epoxy |

| Conditions | Standard stoichiometric calculation for epoxy resin formulation |

The lower AHEW translates directly to a 16-17% reduction in curative material consumption, driving significant procurement cost savings at industrial scale.

Superior Processability via Ultra-Low Dynamic Viscosity

In solvent-free and high-solids formulations, the viscosity of the curing agent dictates the flowability and substrate wetting of the final mixture. 1,3-BAC exhibits an exceptionally low dynamic viscosity of 9.1 mPa·s at 25 °C. In contrast, IPDA has a viscosity of approximately 18.0 mPa·s at the same temperature. The nearly 50% reduction in viscosity provided by 1,3-BAC allows for higher filler loading in composites and flooring without the need to incorporate performance-degrading non-reactive diluents .

| Evidence Dimension | Dynamic Viscosity at 25 °C |

| Target Compound Data | 9.1 mPa·s |

| Comparator Or Baseline | 18.0 mPa·s (IPDA) |

| Quantified Difference | 49.4% lower viscosity for 1,3-BAC |

| Conditions | Neat liquid amine at 25 °C |

Lower viscosity improves substrate wetting, facilitates easier pumping, and allows for higher solid filler loading in solvent-free formulations.

Elimination of Winter Handling Bottlenecks via Sub-Zero Freezing Point

Cold-weather storage and transport represent a major logistical challenge for amine curatives. IPDA has a relatively high freezing point of 10 °C, meaning it can easily crystallize or solidify in unheated warehouses or during winter transit, requiring time-consuming and energy-intensive pre-heating before it can be pumped. 1,3-BAC boasts a freezing point below -25 °C, ensuring it remains a pumpable, low-viscosity liquid even in severe winter conditions [1].

| Evidence Dimension | Freezing Point |

| Target Compound Data | < -25 °C |

| Comparator Or Baseline | 10 °C (IPDA) |

| Quantified Difference | At least 35 °C lower freezing point |

| Conditions | Standard atmospheric pressure storage |

Procuring 1,3-BAC eliminates the need for heated storage jackets and prevents production delays caused by the need to thaw crystallized curative drums in winter.

Prevention of UV Degradation and Yellowing vs. Aromatic Precursors

While MXDA (m-Xylylenediamine) is a highly effective and fast-curing amine, its aromatic benzene ring makes the resulting epoxy or polyurethane networks highly susceptible to photo-oxidative degradation, leading to severe yellowing under UV exposure. 1,3-BAC is the fully hydrogenated, cycloaliphatic counterpart to MXDA. By eliminating the aromatic pi-electron system, 1,3-BAC maintains the rapid curing kinetics of MXDA while providing the excellent UV resistance, color stability, and transparency required for exterior and decorative applications .

| Evidence Dimension | UV-Induced Yellowing / Weatherability |

| Target Compound Data | High transparency and color stability (Cycloaliphatic) |

| Comparator Or Baseline | Severe yellowing and photo-oxidation (MXDA / Aromatic) |

| Quantified Difference | Elimination of aromatic-induced UV degradation |

| Conditions | Cured epoxy networks exposed to UV light |

For buyers formulating decorative flooring, marble coatings, or exterior sealants, 1,3-BAC prevents the costly aesthetic failures associated with aromatic amine curatives.

Cold-Weather and Winter-Grade Epoxy Formulations

Because 1,3-BAC maintains a freezing point below -25 °C and exhibits fast curing kinetics even at low temperatures, it is the ideal choice for winter-grade industrial flooring and construction adhesives. Procuring 1,3-BAC prevents the crystallization issues associated with IPDA and ensures reliable curing without the need for external heating .

High-Solids and Solvent-Free Decorative Coatings

In applications such as marble coatings and clear top-coats, formulations must be highly flowable and perfectly transparent. The ultra-low viscosity (9.1 mPa·s) of 1,3-BAC allows for excellent substrate wetting without solvents, while its cycloaliphatic structure guarantees long-term UV stability and prevents the yellowing seen with aromatic amines like MXDA .

High-Pressure Resin Transfer Molding (HP-RTM) Composites

For advanced composite manufacturing, fast cycle times and high structural integrity are paramount. 1,3-BAC provides a rapid cure rate and high glass transition temperature (Tg), speeding up the HP-RTM production cycle. Furthermore, its lower Amine Hydrogen Equivalent Weight (AHEW) reduces the total mass of curative required, driving down the overall material cost of the composite matrix [1].

Physical Description

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 369 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 362 of 369 companies with hazard statement code(s):;

H302+H312 (11.88%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (80.66%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (93.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (13.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (45.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (15.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (65.47%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

1,3-Cyclohexanedimethanamine: ACTIVE